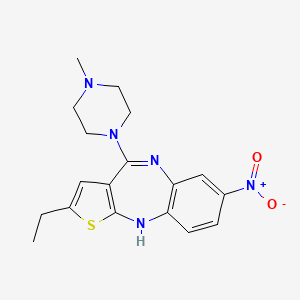
2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine is a compound belonging to the thienobenzodiazepine class. This compound is known for its significant pharmacological properties, particularly in the field of antipsychotic medications. It is structurally related to olanzapine, a well-known atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder .
准备方法
The synthesis of 2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine involves multiple steps, including the formation of the thienobenzodiazepine core and subsequent functionalization. The process typically includes:
Formation of the Thienobenzodiazepine Core: This step involves the cyclization of appropriate precursors to form the thienobenzodiazepine ring system.
Functionalization: Introduction of the ethyl, piperazinyl, and nitro groups through various chemical reactions such as alkylation, nitration, and amination.
Industrial production methods often involve crystallization and purification steps to ensure the compound’s stability and purity. The use of organic solvents and solid adsorbent materials is common in these processes .
化学反应分析
2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the piperazinyl and nitro positions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Major products formed from these reactions include various derivatives with modified functional groups .
科学研究应用
2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other thienobenzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors and its effects on cellular processes.
Medicine: Investigated for its potential as an antipsychotic agent, similar to olanzapine, and its effects on neurotransmitter systems.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry
作用机制
The mechanism of action of 2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine involves antagonism of multiple neuronal receptors, including dopamine receptors (D1, D2, D3, D4), serotonin receptors (5HT2A, 5HT2C, 5HT3, 5HT6), alpha-1 adrenergic receptors, histamine receptors (H1), and muscarinic receptors. This broad receptor antagonism contributes to its antipsychotic effects by modulating neurotransmitter activity in the brain .
相似化合物的比较
2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine is similar to other thienobenzodiazepine compounds such as olanzapine. its unique structural features, such as the presence of the nitro group, differentiate it from other compounds in this class. Similar compounds include:
Olanzapine: Used in the treatment of schizophrenia and bipolar disorder.
Clozapine: Another atypical antipsychotic with a similar mechanism of action.
Quetiapine: A thienobenzodiazepine derivative with antipsychotic properties
属性
CAS 编号 |
74162-45-1 |
|---|---|
分子式 |
C18H21N5O2S |
分子量 |
371.5 g/mol |
IUPAC 名称 |
2-ethyl-4-(4-methylpiperazin-1-yl)-7-nitro-10H-thieno[2,3-b][1,5]benzodiazepine |
InChI |
InChI=1S/C18H21N5O2S/c1-3-13-11-14-17(22-8-6-21(2)7-9-22)19-16-10-12(23(24)25)4-5-15(16)20-18(14)26-13/h4-5,10-11,20H,3,6-9H2,1-2H3 |
InChI 键 |
LMGHYRVAUPSSEP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(S1)NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2N4CCN(CC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine](/img/structure/B14434756.png)
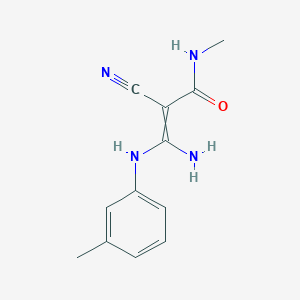

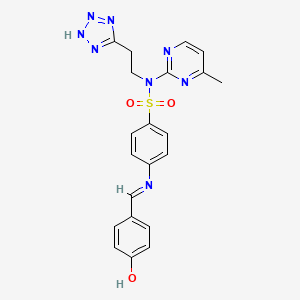

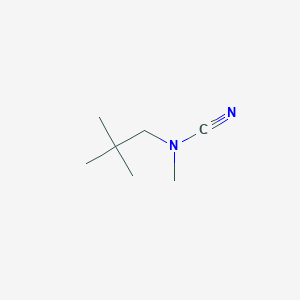
![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)

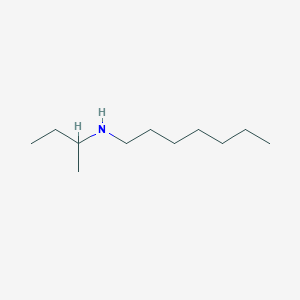
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)

![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)

